

# Physical and chemical properties of 4-(3-Methoxypropoxy)benzaldehyde

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## Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)benzaldehyde

Cat. No.: B112617

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## An In-depth Technical Guide to 4-(3-Methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3-Methoxypropoxy)benzaldehyde** (CAS No. 42580-35-8). This document details available data on its properties, outlines a probable synthetic route with a detailed experimental protocol, and provides predicted spectral data for its characterization. This guide is intended to be a valuable resource for professionals in research and development.

## Core Physical and Chemical Properties

**4-(3-Methoxypropoxy)benzaldehyde** is an aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-methoxypropoxy group at the para position. Its chemical structure suggests a compound with moderate polarity.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-(3-Methoxypropoxy)benzaldehyde**.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	194.23 g/mol	[1]
CAS Number	42580-35-8	[1]
Boiling Point	311.2 °C at 760 mmHg	[2][3]
Density	1.073 g/cm <sup>3</sup>	[2]
Flash Point	132.9 °C	[4]
Refractive Index	1.523	[3][4]
Melting Point	Not available in cited literature.	
Solubility	Not explicitly available in cited literature. Predicted to be soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.	

## Synthesis and Experimental Protocols

The most logical and widely applicable synthetic route to **4-(3-Methoxypropoxy)benzaldehyde** is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with a suitable 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane) in the presence of a base.[5][6][7][8][9]

### Experimental Protocol: Williamson Ether Synthesis of **4-(3-Methoxypropoxy)benzaldehyde**

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.

#### Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)

- Anhydrous potassium carbonate ( $K_2CO_3$ ) or another suitable base (e.g., sodium hydride)
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
- **Addition of Base:** Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- **Addition of Alkyl Halide:** Add 1-bromo-3-methoxypropane (1.1-1.2 eq) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and maintain the temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

- Extraction: Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.
- Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **4-(3-Methoxypropoxy)benzaldehyde**.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[10\]](#)

## Spectroscopic Data for Characterization

As experimental spectral data for **4-(3-Methoxypropoxy)benzaldehyde** is not readily available in the public domain, the following tables provide predicted data based on its chemical structure and comparison with structurally similar compounds. This information is crucial for the verification of the synthesized product.

Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.87	s	1H	Aldehyde proton (-CHO)
~7.82	d	2H	Aromatic protons ortho to the aldehyde group
~7.00	d	2H	Aromatic protons ortho to the ether linkage
~4.15	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.59	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.38	s	3H	Methoxy group (-OCH <sub>3</sub> )
~2.10	p	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-

Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~190.7	Aldehyde carbon (C=O)
~164.0	Aromatic carbon attached to the ether oxygen
~131.9	Aromatic carbons ortho to the aldehyde group
~129.9	Aromatic carbon attached to the aldehyde group
~114.8	Aromatic carbons ortho to the ether linkage
~68.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~59.0	Methoxy carbon (-OCH <sub>3</sub> )
~58.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~29.3	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930-2850	Medium	C-H stretching (aliphatic)
2830-2810 & 2730-2710	Medium	C-H stretching (aldehyde)
~1700	Strong	C=O stretching (aromatic aldehyde)
~1600, ~1580, ~1510	Medium-Strong	C=C stretching (aromatic ring)
~1260	Strong	C-O stretching (aryl ether)
~1170	Strong	C-O stretching (alkyl ether)
~830	Strong	C-H bending (para-substituted aromatic ring)

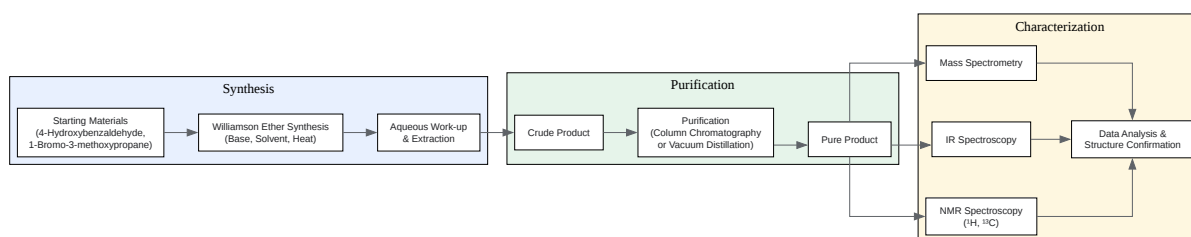
## Predicted Mass Spectrometry Data

m/z	Interpretation
194	[M] <sup>+</sup> (Molecular ion)
193	[M-H] <sup>+</sup>
165	[M-CHO] <sup>+</sup>
137	[M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
121	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
73	[C <sub>3</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>

## Visualizations

### Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an organic compound like **4-(3-Methoxypropoxy)benzaldehyde**.

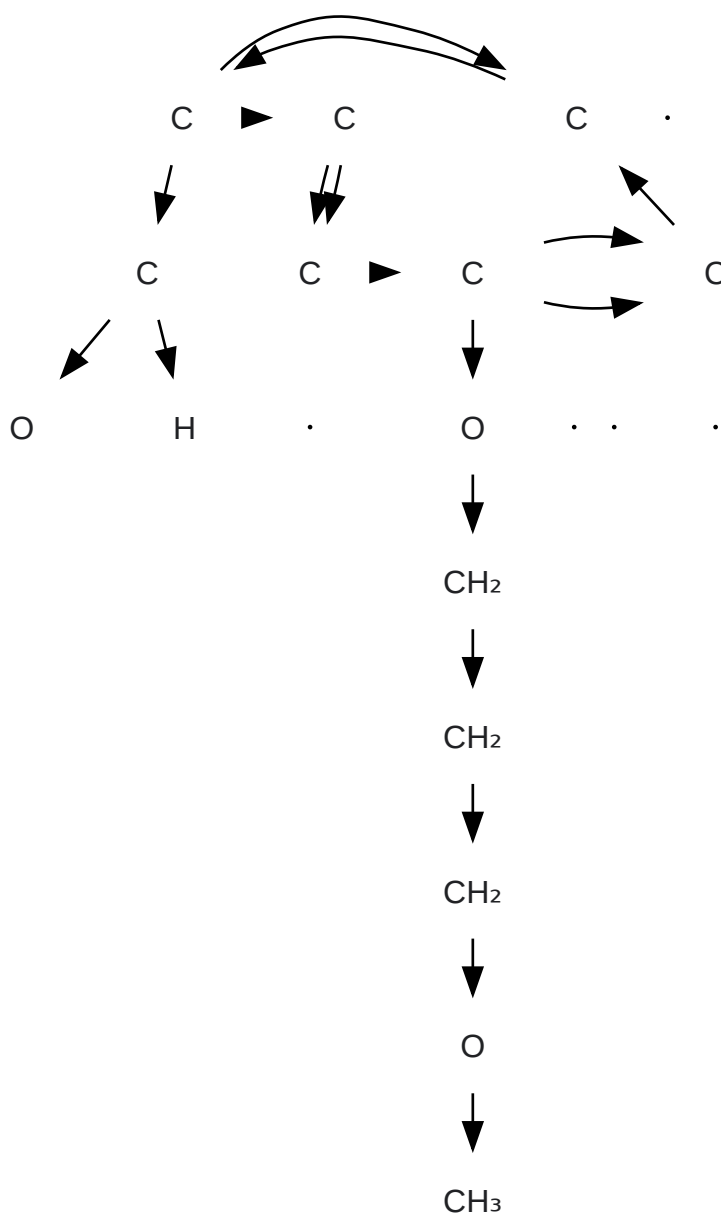


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Caption: General workflow for the synthesis and characterization of **4-(3-Methoxypropoxy)benzaldehyde**.

### Molecular Structure

The following diagram shows the two-dimensional structure of **4-(3-Methoxypropoxy)benzaldehyde**.



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Caption: 2D Structure of **4-(3-Methoxypropoxy)benzaldehyde**.

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## References

- 1. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. benchchem.com [benchchem.com]
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